N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
CAS No.:
Cat. No.: VC15155094
Molecular Formula: C25H20FNO5
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20FNO5 |
|---|---|
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C25H20FNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29) |
| Standard InChI Key | PJUPGMOJUJTIOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Overview
The compound consists of:
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Core Framework: A benzofuran moiety substituted at the 3-position with a methyl group and at the 5-position with a fluorobenzamide group.
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Substituents:
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A 3,4-dimethoxybenzoyl group attached to the 2-position of the benzofuran ring.
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A fluorobenzamide group linked to the benzofuran scaffold.
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Molecular Formula and Key Features
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Molecular Formula: C23H18FNO5
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Key Functional Groups:
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Benzofuran core
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Amide linkage (-CONH-)
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Fluorine atom on the benzamide ring
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Dimethoxy (-OCH3) groups on the benzoyl ring
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Synthesis
While specific synthetic routes for this compound are not detailed in the provided sources, general methods for synthesizing benzofuran derivatives involve:
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Starting Materials:
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Benzofuran precursors (e.g., substituted salicylaldehydes or phenols).
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Appropriate acylating agents for introducing the benzoyl group.
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Fluorinated aromatic amines for amide formation.
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Typical Reactions:
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Friedel-Crafts acylation to introduce the benzoyl group.
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Amidation reactions using coupling agents like EDC or DCC to attach the fluorobenzamide moiety.
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Analytical Characterization
Characterization of such compounds typically involves:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and carbon (C) NMR spectra provide insights into chemical shifts corresponding to aromatic protons, methoxy groups, and amide linkages.
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Example: Signals for methoxy protons typically appear as singlets in the range of 3.5–4 ppm.
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Infrared (IR) Spectroscopy:
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Key absorption bands include:
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C=O stretching (~1650–1700 cm) for the amide group.
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Aromatic C-H stretching (~3000 cm).
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Mass Spectrometry (MS):
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Used to confirm molecular weight and fragmentation patterns.
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Crystallographic Data
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X-ray diffraction can provide three-dimensional structural confirmation, including bond lengths and angles.
Potential Applications
Benzofuran derivatives are known for their diverse biological and pharmacological properties, suggesting potential applications for this compound:
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Antimicrobial Activity:
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Anticancer Potential:
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Pharmacological Relevance:
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The presence of fluorine enhances metabolic stability and bioavailability, making such compounds attractive for drug development.
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Research Findings on Related Compounds
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